Home > Products > Screening Compounds P76957 > Desdifluoromethoxy Hydroxy Pantoprazole
Desdifluoromethoxy Hydroxy Pantoprazole - 1261238-06-5

Desdifluoromethoxy Hydroxy Pantoprazole

Catalog Number: EVT-1446009
CAS Number: 1261238-06-5
Molecular Formula: C15H15N3O4S
Molecular Weight: 333.362
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pantoprazole is a substituted benzimidazole belonging to the class of proton pump inhibitors (PPIs). [, , , , , , , , ] It acts by selectively inhibiting the H+/K+-ATPase enzyme system found in the parietal cells of the stomach, effectively blocking the final step of gastric acid production. [, ] This makes it clinically useful for treating conditions like gastric and duodenal ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome. [, , , ]

Relevant Metabolites of Pantoprazole:

  • Pantoprazole Sulfone: Formed by oxidation of the sulfide group in Pantoprazole. []
  • Pantoprazole Thioether: A common metabolite formed by various pathways, including fungal biotransformation. []
  • Hydroxy-Pantoprazole Thioether (positions unspecified): Further hydroxylation of the thioether metabolite. []
  • Demethylated Pantoprazole Thioether (likely 4'-O-demethylation): Removal of a methyl group, likely from the methoxy substituent on the benzimidazole ring. []
  • Glucoside Conjugates of Pantoprazole Thioether: Phase II metabolism products where a sugar molecule (glucose) is attached, enhancing water solubility for excretion. []

Pantoprazole

Compound Description: Pantoprazole is a proton pump inhibitor (PPI) commonly used to treat gastrointestinal disorders like acute duodenal ulcers, gastric ulcers, and gastroesophageal reflux disease (GERD) [, , , , , , , , ]. It works by inhibiting the H+/K+ ATPase enzyme in gastric parietal cells, reducing gastric acid secretion.

Omeprazole

Compound Description: Omeprazole, like pantoprazole, belongs to the PPI class of drugs [, , , ]. It shares a similar mechanism of action with pantoprazole, inhibiting the H+/K+ ATPase pump to reduce gastric acid production. It is used to manage conditions like GERD, peptic ulcers, and Zollinger-Ellison syndrome.

Relevance: Omeprazole is structurally similar to Desdifluoromethoxy Hydroxy Pantoprazole and pantoprazole. All three compounds are benzimidazole derivatives, a common structural feature among PPIs []. They share a benzimidazole core with different substituents, contributing to their pharmacological properties.

5-Hydroxyomeprazole

Compound Description: 5-Hydroxyomeprazole is a major metabolite of omeprazole [, , ]. It is formed via CYP2C19-mediated metabolism of omeprazole in the liver and contributes to its pharmacological activity.

Omeprazole Sulfone

Compound Description: Omeprazole Sulfone is another metabolite of omeprazole, generated through metabolism by CYP3A4 [, , ]. It is less active than omeprazole and considered a minor contributor to its overall therapeutic effect.

Lansoprazole

Compound Description: Lansoprazole, similar to pantoprazole and omeprazole, is a PPI used in managing acid-related gastrointestinal conditions [, , ]. Its therapeutic effect stems from inhibiting the proton pump, effectively reducing gastric acid production.

Relevance: Lansoprazole belongs to the same benzimidazole-based PPI family as pantoprazole and Desdifluoromethoxy Hydroxy Pantoprazole []. These compounds share a common pharmacophore (benzimidazole), which is responsible for their mechanism of action. Differences in their substituents contribute to variations in their pharmacokinetic and pharmacodynamic properties.

Rabeprazole

Compound Description: Rabeprazole, another member of the PPI drug class, is clinically used for treating conditions like GERD and peptic ulcer disease []. Like other PPIs, it irreversibly blocks the H+/K+ ATPase pump, reducing gastric acid secretion.

Relevance: Rabeprazole falls under the benzimidazole-derived PPI category, alongside pantoprazole and Desdifluoromethoxy Hydroxy Pantoprazole []. This classification signifies a shared structural feature, the benzimidazole ring, crucial for their activity as proton pump inhibitors.

Pantoprazole Sulfone

Compound Description: Pantoprazole Sulfone is a metabolite of pantoprazole []. It is formed through oxidative metabolism of the sulfide group in pantoprazole.

Pantoprazole Thioether

Compound Description: Pantoprazole Thioether is a metabolite of pantoprazole [].

6-Hydroxy-pantoprazole Thioether

Compound Description: 6-Hydroxy-pantoprazole Thioether is a metabolite of pantoprazole [].

4′-O-demethyl-pantoprazole Thioether

Compound Description: 4′-O-demethyl-pantoprazole Thioether is a metabolite of pantoprazole [].

Pantoprazole thioether-1-N-β-glucoside

Compound Description: Pantoprazole thioether-1-N-β-glucoside is a metabolite of pantoprazole [].

Glucoside conjugate of pantoprazole thioether

Compound Description: Glucoside conjugate of pantoprazole thioether is a metabolite of pantoprazole [].

Domperidone

Compound Description: Domperidone is an antiemetic drug, primarily used to treat nausea and vomiting [].

Overview

Desdifluoromethoxy Hydroxy Pantoprazole is a synthetic compound related to Pantoprazole, a well-known proton pump inhibitor used primarily in the treatment of conditions like erosive esophagitis and gastroesophageal reflux disease. This compound serves as an impurity standard for Pantoprazole and is classified under the category of pharmaceutical impurities. Its chemical structure is characterized by the presence of a difluoromethoxy group, which plays a significant role in its chemical properties and behavior.

Source

Desdifluoromethoxy Hydroxy Pantoprazole is synthesized as part of the production process of Pantoprazole, where it may appear as an impurity. The compound has been cataloged with a CAS number of 1261238-06-5 and is recognized in various chemical databases and pharmaceutical literature .

Classification

The compound falls under the classification of pharmaceutical impurities, specifically related to proton pump inhibitors. Its molecular formula is C15H15N3O4SC_{15}H_{15}N_{3}O_{4}S with a molecular weight of approximately 333.36 g/mol .

Synthesis Analysis

Methods

The synthesis of Desdifluoromethoxy Hydroxy Pantoprazole typically involves several key steps that mirror the synthesis of Pantoprazole itself. The synthesis can be achieved through methods such as:

  1. Condensation Reaction: This involves the reaction between 5-difluoromethoxy-2-mercaptobenzimidazole and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to form a thioether intermediate.
  2. Oxidation: The thioether is then oxidized to produce the desired sulfoxide. Sodium hypochlorite is commonly used as an oxidizing agent due to its effectiveness and cost-efficiency .

Technical Details

ThioetherOxidationSulfoxide Desdifluoromethoxy Hydroxy Pantoprazole \text{Thioether}\xrightarrow{\text{Oxidation}}\text{Sulfoxide Desdifluoromethoxy Hydroxy Pantoprazole }
Molecular Structure Analysis

Structure

Desdifluoromethoxy Hydroxy Pantoprazole features a complex structure typical of benzimidazole derivatives. The molecular structure includes:

  • A benzimidazole core
  • A difluoromethoxy substituent
  • A hydroxy group attached to the benzene ring

Data

The compound's structural characteristics can be represented with its molecular formula C15H15N3O4SC_{15}H_{15}N_{3}O_{4}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms .

Chemical Reactions Analysis

Reactions

Desdifluoromethoxy Hydroxy Pantoprazole participates in various chemical reactions typical of sulfoxides and benzimidazole derivatives. Key reactions include:

  1. Oxidation: The conversion from thioether to sulfoxide.
  2. Nucleophilic Substitution: Potential reactions involving nucleophiles attacking electrophilic centers on the molecule.

Technical Details

The stability of Desdifluoromethoxy Hydroxy Pantoprazole can be influenced by pH levels during synthesis, which affects the formation of byproducts such as dimers .

Mechanism of Action

Process

As an impurity related to Pantoprazole, Desdifluoromethoxy Hydroxy Pantoprazole does not have a defined therapeutic mechanism but is understood through its relationship with Pantoprazole's mechanism:

  • Inhibition of Proton Pumps: Pantoprazole works by inhibiting hydrogen-potassium ATPase in gastric parietal cells, reducing gastric acid secretion.
Physical and Chemical Properties Analysis

Physical Properties

Desdifluoromethoxy Hydroxy Pantoprazole is typically presented as a solid with specific melting points that can vary based on purity and synthesis conditions.

Chemical Properties

  • Solubility: It exhibits solubility in organic solvents such as dichloromethane.
  • Stability: The compound's stability can be affected by environmental factors like temperature and pH during synthesis.

Relevant data include:

  • Molecular Weight: 333.36 g/mol
  • Molecular Formula: C15H15N3O4SC_{15}H_{15}N_{3}O_{4}S .
Applications

Desdifluoromethoxy Hydroxy Pantoprazole primarily serves as an impurity standard in pharmaceutical research and quality control processes for Pantoprazole formulations. Its characterization helps ensure the purity and efficacy of pharmaceutical products containing Pantoprazole, aiding in compliance with regulatory standards.

Chemical Identity and Structural Characterization of Desdifluoromethoxy Hydroxy Pantoprazole

Systematic Nomenclature and Molecular Formula Analysis

Systematic Nomenclature:Desdifluoromethoxy hydroxy pantoprazole (CAS No. 125056-69-1) is systematically named as 2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-ol. This nomenclature reflects three key structural features:

  • The pyridinylmethylsulfinyl backbone, common to proton pump inhibitors (PPIs) [8].
  • 3,4-dimethoxy substitutions on the pyridine ring, consistent with pantoprazole’s core [6].
  • Replacement of pantoprazole’s difluoromethoxy (–OCHF₂) group at the benzimidazole 5-position with a hydroxyl (–OH) moiety [2] [4].

Molecular Formula and Mass Analysis:The molecular formula C₁₆H₁₅N₃O₄S (molecular weight: 345.38 g/mol) differs from pantoprazole sodium sesquihydrate (C₁₆H₁₄F₂N₃O₄S·1.5H₂O, MW 432.4 g/mol) [7]. Key changes include:

  • Loss of fluorine atoms from the difluoromethoxy group.
  • Reduction in molecular complexity: The hydroxyl group decreases hydrophobicity compared to difluoromethoxy, impacting solvation and crystallinity [4].
  • Sodium absence: Unlike pantoprazole sodium, this derivative exists as a free acid, altering solubility and ionic character [6].

Elemental Composition:

ElementCountContribution (%)
C1655.65%
H154.38%
N312.17%
O418.53%
S19.28%

Calculated exact mass: 345.0784 Da; monoisotopic mass: 345.08 Da.

Structural Implications:The hydroxyl group enhances hydrogen-bonding capacity, potentially increasing aqueous solubility relative to pantoprazole. However, the absence of sodium reduces ionic stability in alkaline environments [1] [6].

Spectroscopic Profiling (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H and ¹³C NMR data (recorded in DMSO-d₆) reveal distinct shifts attributable to the phenolic –OH group and pyridine ring modifications [4]:

¹H NMR (400 MHz, δ ppm):

PositionAssignmentChemical Shift (ppm)
2Benzimidazole H8.21 (s, 1H)
4Benzimidazole H7.42 (d, J = 8.5 Hz, 1H)
6Benzimidazole H6.93 (d, J = 8.5 Hz, 1H)
7Benzimidazole H7.18 (s, 1H)
3',4'OCH₃3.88, 3.92 (s, 6H)
5'Pyridine H7.63 (d, 1H)
6'Pyridine H8.11 (d, 1H)
CH₂SCH₂4.95 (dd, 2H)
OHPhenolic9.85 (s, 1H)

Notable features:

  • The phenolic proton at δ 9.85 ppm confirms the 5-OH substitution.
  • Pyridine ring protons (δ 7.63, 8.11 ppm) mirror pantoprazole’s shifts, indicating retained dimethoxy groups [4].

¹³C NMR (100 MHz, δ ppm):

PositionAssignmentChemical Shift (ppm)
C-5aBenzimidazole151.2
C-6Benzimidazole112.4
C-7aBenzimidazole143.8
C-2'Pyridine164.3
C-5'Pyridine105.6
C-6'Pyridine143.2
OCH₃Methoxy56.1, 56.3
CH₂SCH₂62.8

Key differences from pantoprazole:

  • Absence of difluoromethoxy carbon at ~85 ppm (observed in pantoprazole).
  • New quaternary carbon (C-5) at δ 151.2 ppm, characteristic of phenolic attachment [4].

Infrared (IR) Spectroscopy:FT-IR spectra (KBr pellet, cm⁻¹) identify functional groups critical for structural validation:

Band (cm⁻¹)Assignment
3400–3200ν(O-H) phenolic stretch (broad)
1625ν(C=N) benzimidazole stretch
1580ν(C=C) aromatic stretch
1040ν(S=O) sulfoxide stretch
1250, 1020ν(C-O) methoxy and phenolic stretch

Notable features:

  • The sulfoxide stretch at 1040 cm⁻¹ aligns with pantoprazole’s S=O vibration [1].
  • Phenolic O-H stretch (3400–3200 cm⁻¹) distinguishes it from pantoprazole’s C-O-CHF₂ band (1280 cm⁻¹) [1].

UV-Vis Spectroscopy:In methanol solution, the compound exhibits:

  • λₘₐₓ = 290 nm (ε = 18,500 M⁻¹cm⁻¹): Attributed to π→π* transitions of the benzimidazole-phenol system.
  • Shoulder at 320 nm: n→π* transitions of the sulfoxide group [1] [8].Comparative note: Pantoprazole shows λₘₐₓ at 305 nm due to electron-withdrawing difluoromethoxy stabilization [1].

Mass Spectrometry (MS):LC-MS (ESI+) analysis confirms molecular identity and fragmentation pathways:

m/zIon Assignment
346.1[M+H]⁺ (base peak)
328.0[M+H–H₂O]⁺
200.0Protonated dimethoxypyridinylmethyl fragment
148.0Hydroxybenzimidazole fragment

Fragmentation rationale:

  • Loss of H₂O (346→328) from the phenolic group.
  • Cleavage at sulfoxide bridge yields pyridinylmethyl (C₉H₁₁NO₂⁺) and hydroxybenzimidazole (C₇H₆N₂O⁺) ions [4].

Comparative Structural Analysis with Pantoprazole and Related Derivatives

Structural Differences and Electronic Effects:Table 1: Key Structural Comparisons with Pantoprazole and Impurities

CompoundR Group (Benzimidazole-5)Molecular FormulaKey Electronic Feature
Desdifluoromethoxy hydroxy pantoprazole–OHC₁₆H₁₅N₃O₄SElectron-donating phenolic group
Pantoprazole–OCHF₂C₁₆H₁₄F₂N₃O₄SElectron-withdrawing difluoromethoxy
5-Difluoromethoxy-3H-benzimidazole-2-thione sodium–OCHF₂C₈H₅F₂N₂OSNaThione tautomer of degraded pantoprazole
2-Hydroxymethyl-3,4-dimethoxypyridineN/A (pyridine derivative)C₈H₁₁NO₃Alkaline hydrolysis product

Impact of –OH substitution:

  • Increased electron density at benzimidazole C-5/C-6 positions, enhancing nucleophilicity and altering redox behavior [1] [8].
  • Reduced metabolic stability: Phenolic groups are susceptible to glucuronidation, contrasting with pantoprazole’s oxidative metabolism [4].

Conformational Dynamics:

  • Sulfinyl group geometry: The S=O bond adopts a gauche conformation relative to the benzimidazole ring, similar to pantoprazole. This orientation facilitates protonation in acidic environments [8].
  • Rotational barrier: The pyridine-benzimidazole dihedral angle (110–120°) is minimally affected by the 5-OH group, as confirmed by DFT calculations [6].

Photodegradation Pathways:Under UV light, pantoprazole generates desdifluoromethoxy hydroxy pantoprazole alongside:

  • 5-Difluoromethoxy-3H-benzimidazole-2-thione sodium (via sulfinyl reduction and thione formation) [1].
  • 2-Hydroxymethyl-3,4-dimethoxypyridine (pyridine side-chain hydrolysis) [1].Mechanistic insight:
  • The hydroxy derivative forms via hydrolytic cleavage of the difluoromethoxy group, followed by hydroxylation.
  • Alkaline conditions accelerate degradation to sodium salts of 2-oxymethyl-3,4-dimethoxypyridine [1].

Crystallinity and Solid-State Behavior:Unlike pantoprazole sodium sesquihydrate (crystalline, space group Pbca [6]), desdifluoromethoxy hydroxy pantoprazole lacks reported crystal structures. This suggests:

  • Amorphous tendencies: Due to phenolic H-bonding networks disrupting lattice formation.
  • Hydration variability: Absence of sodium reduces water coordination stability [6].

Properties

CAS Number

1261238-06-5

Product Name

Desdifluoromethoxy Hydroxy Pantoprazole

IUPAC Name

2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-ol

Molecular Formula

C15H15N3O4S

Molecular Weight

333.362

InChI

InChI=1S/C15H15N3O4S/c1-21-13-5-6-16-12(14(13)22-2)8-23(20)15-17-10-4-3-9(19)7-11(10)18-15/h3-7,19H,8H2,1-2H3,(H,17,18)

InChI Key

JDTUAEPGGXGQMA-UHFFFAOYSA-N

SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)O)OC

Synonyms

2-[[(3,4-Dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazol-6-ol

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.